REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[OH-:12].[Na+].O=[C:15]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH2:16][NH:17][S:18]([CH3:21])(=[O:20])=[O:19]>O.C(O)C.C1COCC1.O>[CH3:21][S:18]([NH:17][C:16]1[C:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[N:1][C:11]2[C:6]([C:4]=1[C:2]([OH:12])=[O:3])=[CH:7][CH:8]=[CH:9][CH:10]=2)(=[O:20])=[O:19] |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
441 mg
|
Type
|
reactant
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
639 mg
|
Type
|
reactant
|
Smiles
|
O=C(CNS(=O)(=O)C)C1=CC=CC=C1
|
Name
|
ethanol THF water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O.C1CCOC1.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting brown precipitate was stirred vigorously at RT for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before being heated to 85° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 85° C. for further 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
before cooling to RT
|
Type
|
CUSTOM
|
Details
|
All organic solvents were removed in vacuo
|
Type
|
WASH
|
Details
|
The aqueous residue was washed with ether (3×10 mL)
|
Type
|
TEMPERATURE
|
Details
|
with cooling to pH 4 with acetic acid
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)NC=1C(=NC2=CC=CC=C2C1C(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 721 mg | |
YIELD: PERCENTYIELD | 70.3% | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |